molecular formula C14H9Cl2N3 B5017976 N-(3,5-dichlorophenyl)-5-quinoxalinamine

N-(3,5-dichlorophenyl)-5-quinoxalinamine

Cat. No. B5017976
M. Wt: 290.1 g/mol
InChI Key: RZPZWTNRZPYVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-5-quinoxalinamine, also known as DCQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in 1993 and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-(3,5-dichlorophenyl)-5-quinoxalinamine acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and the suppression of synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, and to inhibit the induction of long-term potentiation in the hippocampus. This compound has also been shown to have anticonvulsant effects, and to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-5-quinoxalinamine in lab experiments is its high selectivity for AMPA receptors, which allows for precise manipulation of glutamatergic neurotransmission. However, this compound is also known to have off-target effects on other receptors, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental protocols.

Future Directions

Future research on N-(3,5-dichlorophenyl)-5-quinoxalinamine may focus on its potential applications in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, further investigation into its off-target effects and potential side effects may be necessary to fully understand its mechanisms of action.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-5-quinoxalinamine involves the reaction of 3,5-dichloroaniline with 2-cyanophenylacetonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminoanthraquinone to yield this compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-5-quinoxalinamine has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to block the effects of glutamate on AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. This compound has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,5-dichlorophenyl)quinoxalin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3/c15-9-6-10(16)8-11(7-9)19-13-3-1-2-12-14(13)18-5-4-17-12/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZWTNRZPYVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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